An In-depth Technical Guide to the Structural Properties and Characterization of 2,4',6-trimethyl-1,1'-biphenyl
An In-depth Technical Guide to the Structural Properties and Characterization of 2,4',6-trimethyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural properties and characterization of 2,4',6-trimethyl-1,1'-biphenyl, a substituted aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. The presence of methyl groups at the 2, 4', and 6 positions introduces notable steric and electronic effects that dictate its three-dimensional conformation, particularly the torsional angle between the phenyl rings. This guide delves into the foundational principles of atropisomerism in biphenyl systems, details the spectroscopic and analytical techniques for characterization, and provides field-proven insights into its synthesis and conformational analysis.
Introduction: The Significance of Substituted Biphenyls
Biphenyls, consisting of two phenyl rings connected by a single carbon-carbon bond, are a class of compounds with widespread applications, from liquid crystals to pharmaceuticals. The rotational freedom around this central "pivotal" bond is a key determinant of their molecular shape and properties. When bulky substituents are placed at the ortho positions (2, 2', 6, and 6'), steric hindrance can restrict this rotation, leading to a phenomenon known as atropisomerism, where stable, non-interconverting rotational isomers (atropisomers) can be isolated.[1][2] These atropisomers are a form of axial chirality and can exhibit distinct biological activities.
2,4',6-trimethyl-1,1'-biphenyl serves as an exemplary case study for understanding these steric effects. The two methyl groups in the ortho positions of one ring create a significant steric barrier to free rotation, forcing the phenyl rings into a twisted, non-planar conformation. The additional methyl group at the para position of the second ring, while not contributing significantly to steric hindrance around the pivotal bond, influences the molecule's electronic properties and can affect its interactions in a biological or material context.
Structural Properties: A Confluence of Steric and Electronic Effects
The defining structural feature of 2,4',6-trimethyl-1,1'-biphenyl is the dihedral (torsional) angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44.4° in the gas phase, representing a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted conformation).[3]
The Role of Ortho-Substituents and the Torsional Angle
Rotational Energy Barrier and Atropisomerism
The steric clash of the ortho-methyl groups not only dictates the ground-state conformation but also creates a substantial energy barrier to rotation around the C1-C1' bond. For atropisomers to be stable and isolable at room temperature, the rotational energy barrier should be in the range of 16 to 19 kcal/mol.[5]
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for measuring these rotational barriers.[6] By monitoring the coalescence of signals from diastereotopic protons as the temperature is increased, the rate of interconversion between the atropisomers can be determined, and from this, the free energy of activation (ΔG‡) for rotation can be calculated. While a specific DNMR study for 2,4',6-trimethyl-1,1'-biphenyl is not published, studies on similar tri-ortho-substituted biphenyls suggest that the rotational barrier would be significant.[7]
Influence of the 4'-Methyl Group
The methyl group at the 4' position does not directly contribute to the steric hindrance around the pivotal bond. However, its presence does have subtle electronic effects. As an electron-donating group, it can influence the electron density of the phenyl ring it is attached to. This can have implications for the molecule's reactivity, polarity, and its ability to engage in intermolecular interactions such as π-stacking or hydrogen bonding in a larger molecular assembly. Studies on para-substituted biphenyls have shown that electron-donating groups can influence rotational energy barriers, although the effect is generally less pronounced than that of ortho-substituents.[1][8]
Synthesis and Purification
The synthesis of sterically hindered biphenyls like 2,4',6-trimethyl-1,1'-biphenyl is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method.[9][10] This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.
Synthetic Strategy: The Suzuki-Miyaura Coupling
A logical synthetic route to 2,4',6-trimethyl-1,1'-biphenyl involves the coupling of 2-bromo-1,3,5-trimethylbenzene (2-bromomesitylene) with 4-methylphenylboronic acid. The significant steric hindrance posed by the two ortho-methyl groups on the bromomesitylene makes this a challenging coupling.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol (Generalized)
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve a good yield for 2,4',6-trimethyl-1,1'-biphenyl.[11]
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: In a separate vial, prepare the catalyst solution by dissolving a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 8 mol%) in a degassed solvent mixture (e.g., toluene/ethanol/water). Add the catalyst solution to the reaction flask via syringe. For hindered couplings, specialized ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) may be required.[12]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to afford the pure 2,4',6-trimethyl-1,1'-biphenyl.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 2,4',6-trimethyl-1,1'-biphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 2,4',6-trimethyl-1,1'-biphenyl, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the restricted rotation, the aromatic protons on the mesityl ring may appear as a single peak due to symmetry, while the protons on the 4-methylphenyl ring will show a characteristic AA'BB' splitting pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the quaternary carbons, the protonated aromatic carbons, and the methyl carbons.
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75.5 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.47−7.37 (m, 2H) | 141.0 |
| 7.36−7.29 (m, 1H) | 138.9 |
| 7.17−7.11 (m, 2H) | 136.3 |
| 6.95 (bs, 2H) | 135.8 |
| 2.34 (s, 3H) | 129.1 |
| 2.01 (s, 6H) | 128.2 |
| 127.9 | |
| 126.4 | |
| 21.1 | |
| 20.8 |
Data obtained from Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (Supporting Information).
Caption: Key NMR correlations for 2,4',6-trimethyl-1,1'-biphenyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,4',6-trimethyl-1,1'-biphenyl (C₁₅H₁₆), the expected molecular ion peak [M]⁺ would be at m/z 196.1252.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of characteristic functional groups. The spectrum of 2,4',6-trimethyl-1,1'-biphenyl would be characterized by:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1475 cm⁻¹
-
C-H bending (aromatic): ~900-675 cm⁻¹
Advanced Characterization: X-ray Crystallography and Computational Modeling
Single-Crystal X-ray Diffraction
Obtaining a single crystal suitable for X-ray diffraction would provide the most definitive information about the solid-state structure of 2,4',6-trimethyl-1,1'-biphenyl. This technique would allow for the precise measurement of bond lengths, bond angles, and, most importantly, the torsional angle between the phenyl rings. A generalized protocol for crystallizing and analyzing small molecules is as follows:
Caption: Generalized workflow for X-ray crystallography.
Computational Chemistry
In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the structural and energetic properties of 2,4',6-trimethyl-1,1'-biphenyl.[4][13] These calculations can provide:
-
An optimized molecular geometry, including the equilibrium torsional angle.
-
A potential energy surface for the rotation around the C1-C1' bond, allowing for the determination of the rotational energy barriers.
-
Predicted NMR and IR spectra that can be compared with experimental data for validation.
High-level calculations are often required to accurately model the subtle balance of steric and electronic effects in biphenyl systems.[14]
Conclusion
The structural properties of 2,4',6-trimethyl-1,1'-biphenyl are dominated by the steric hindrance imposed by the two ortho-methyl groups, leading to a significantly twisted conformation and a substantial barrier to rotation around the central C-C bond. This makes it an excellent model system for studying the principles of atropisomerism. Its characterization relies on a suite of modern analytical techniques, with NMR spectroscopy providing the most detailed information about its structure in solution. While a definitive solid-state structure from X-ray crystallography remains to be reported, computational modeling provides robust predictions of its conformational preferences and rotational energetics. A thorough understanding of these properties is crucial for the rational design and application of this and related hindered biphenyls in the fields of drug discovery and materials science.
References
-
Braverman, S., Zafrani, Y., & Gottlieb, H. E. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry, 67(10), 3277–3283. Available at: [Link]
-
Huang, X., Anderson, K. W., Zim, D., Jiang, L., Klapars, A., & Buchwald, S. L. (2003). Synthesis of Hindered Biaryls by Sequential Ligation-Coupling of Aryl Halides. Journal of the American Chemical Society, 125(22), 6653–6655. Available at: [Link]
-
Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 106(14), 3644–3652. Available at: [Link]
- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis.
-
NIST. (n.d.). 2,4,6-trimethyl-1,1'-biphenyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Casarini, D., Lunazzi, L., & Mazzanti, A. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry, 67(10), 3277-3283. Available at: [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
-
Vonlanthen, D., He, J., & Lindsay, S. M. (2012). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 10(24), 4787. Available at: [Link]
-
Oldfield, A. J., & Spencer, J. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(17), 6750–6757. Available at: [Link]
-
Wong, M. W., & Liu, B. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
El-Mekabaty, A., & El-Shorbagy, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19042–19080. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(6), 990–991. Available at: [Link]
-
Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460–1471. Available at: [Link]
- Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in Suzuki-Miyaura Cross-Coupling Reactions. Tetrahedron, 60(46), 10313–10337.
- Kormos, C. M., & Leadbeater, N. E. (2006). The Suzuki-Miyaura reaction in water by using a supported palladium catalyst. Tetrahedron Letters, 47(29), 5009–5012.
-
Ruzziconi, R., Spizzichino, S., Mazzanti, A., Lunazzi, L., & Schlosser, M. (2010). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847–1855. Available at: [Link]
-
Meyer, A. Y. (1986). Molecular mechanics and molecular shape. Part 4. Size, shape, and steric parameters. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567. Available at: [Link]
-
Imanishi, Y., & Itoh, T. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics, 88(10), 6067–6076. Available at: [Link]
- Chinese Patent CN102351620A. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
-
Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460–1471. Available at: [Link]
-
Bastiansen, O., & Samdal, S. (1985). Structure and Barrier of Internal Rotation of Biphenyl Derivatives in the Gaseous State. Part 6. On the Molecular Structure and Torsional Potential of 2,2'-Bipyridine. Acta Chemica Scandinavica, 39a, 607-614. Available at: [Link]
-
Wikipedia contributors. (2024, March 19). Biphenyl. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Basile, V. M., et al. (2020). Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle. Proceedings of the National Academy of Sciences, 117(23), 12756-12761. Available at: [Link]
-
e-PG Pathshala. (n.d.). BSc Chemistry: Stereochemistry of Biphenyls. Available at: [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 9(11), 5177–5187. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. journal.ugm.ac.id [journal.ugm.ac.id]
- 7. Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. comporgchem.com [comporgchem.com]
